Benzyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate
Description
Properties
Molecular Formula |
C16H12ClNO4S |
|---|---|
Molecular Weight |
349.8 g/mol |
IUPAC Name |
benzyl 7-chlorosulfonylindole-1-carboxylate |
InChI |
InChI=1S/C16H12ClNO4S/c17-23(20,21)14-8-4-7-13-9-10-18(15(13)14)16(19)22-11-12-5-2-1-3-6-12/h1-10H,11H2 |
InChI Key |
OJDBWMWVKZQQAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N2C=CC3=C2C(=CC=C3)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Table 1: Key Reaction Conditions for Benzyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate Synthesis
Industrial-Scale Production
For large-scale synthesis, continuous flow reactors are employed to enhance safety and efficiency, particularly during exothermic steps like chlorosulfonation. Automated systems ensure precise reagent dosing and temperature control, reducing side reactions.
Mechanistic Insights
- Chlorosulfonation : Proceeds via electrophilic aromatic substitution, where the -SO₂Cl group is directed to the C7 position by the indole’s electron density.
- Benzylation : Involves deprotonation of the indole nitrogen by NaH, followed by nucleophilic attack on the benzyl halide.
Chemical Reactions Analysis
Types of Reactions
Benzyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter the chlorosulfonyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorosulfonyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce simpler indole derivatives.
Scientific Research Applications
Benzyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme interactions and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity can be harnessed to inhibit enzyme activity or to modify protein function, making it useful in drug development and biochemical research.
Comparison with Similar Compounds
Benzyl 7-(Chlorosulfonyl)-2,3-Dihydro-1H-Indole-1-Carboxylate
CAS: 2060009-02-9 Molecular Formula: C₁₆H₁₄ClNO₄S Key Differences:
- The 2,3-dihydro modification saturates the indole’s C2–C3 bond, reducing aromaticity and altering electronic properties.
| Property | Target Compound (1H-Indole) | 2,3-Dihydro Analog |
|---|---|---|
| Aromaticity | Full | Partial (saturated C2–C3) |
| Molecular Weight | ~351.80 (inferred) | 351.80 (confirmed) |
| Reactivity | Higher electrophilicity | Reduced conjugation |
7-Chloro-3-Methyl-1H-Indole-2-Carboxylic Acid
CAS: 16381-48-9 Molecular Formula: C₁₀H₈ClNO₂ Key Differences:
- Substitutions: A chloro group at C7 and a methyl group at C3, with a carboxylic acid at C2.
- Functional Implications : The carboxylic acid enables hydrogen bonding, while the chloro and methyl groups enhance lipophilicity. Unlike the target compound, it lacks a sulfonyl group, limiting its utility in sulfonamide-based drug design .
| Property | Target Compound | 7-Chloro-3-Methyl Analog |
|---|---|---|
| Key Functional Groups | Chlorosulfonyl, Benzyl Ester | Carboxylic Acid, Chloro |
| Bioactivity Potential | Sulfonamide precursors | Metal chelation, enzyme inhibition |
| Solubility | Lower (due to benzyl ester) | Higher (carboxylic acid) |
Benzyl Indoline Derivatives (e.g., Compound 13 in )
Example: Benzyl (2R,3S)-6-(((tert-butoxycarbonyl)(methyl)amino)methyl)-3-(2-((4-chloro-3-fluorophenyl)amino)-2-oxoacetamido)-2-(((Z)-1,2,3-tris(tert-butoxycarbonyl)guanidino)methyl)-indoline-1-carboxylate Key Differences:
- Structural Complexity: Multiple substituents (e.g., guanidino, fluorophenyl) enable targeted biological interactions (e.g., HIV inhibition).
- Functional Contrast : The target compound’s simplicity allows broader synthetic versatility, while indoline derivatives are tailored for specific bioactivity .
Biological Activity
Benzyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound belongs to the indole derivative class, characterized by a benzyl group, a chlorosulfonyl group, and an indole-1-carboxylate moiety. Its molecular formula is C₁₃H₉ClO₃S, with a molecular weight of approximately 289.72 g/mol. The unique structure contributes to its distinct chemical reactivity and biological properties.
The chlorosulfonyl group in this compound enhances its electrophilic character, allowing it to interact with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or alteration of protein function, which may result in various biological effects such as:
- Antimicrobial Activity : The compound exhibits potential antimicrobial properties, inhibiting the growth of various bacterial strains.
- Anticancer Properties : Preliminary studies suggest its efficacy in targeting cancer cells through mechanisms involving apoptosis and autophagy induction.
Antimicrobial Activity
Research indicates that this compound shows promising antimicrobial activity against several pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Pseudomonas aeruginosa | 10 | 128 |
Anticancer Activity
The compound has been evaluated for its anticancer potential in various cancer cell lines. Notably, studies have shown that it induces cell death through apoptosis pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 (liver cancer) | 5.2 | Apoptosis |
| MCF-7 (breast cancer) | 3.8 | Autophagy |
| A549 (lung cancer) | 4.5 | Cell cycle arrest |
Case Studies
- In Vitro Evaluation : A study conducted on HepG2 cells demonstrated that this compound induced apoptosis through the activation of caspase pathways. The results indicated a dose-dependent increase in apoptotic markers.
- In Vivo Studies : Animal models treated with the compound showed significant tumor regression compared to control groups, suggesting its potential as an anticancer agent.
- Synergistic Effects : When combined with other chemotherapeutic agents, this compound exhibited synergistic effects, enhancing overall efficacy against resistant cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
